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Compound of Interest

Compound Name: D-Ribose-13C-3

Cat. No.: B1161271

This technical guide provides a comprehensive overview of D-Ribose-13C-3, a stable isotope-
labeled sugar crucial for metabolic research. It is intended for researchers, scientists, and drug
development professionals engaged in studying cellular metabolism, particularly the pentose
phosphate pathway (PPP), and in vivo metabolic flux analysis.

Introduction to D-Ribose-13C-3

D-Ribose-13C-3 is a specialized form of D-Ribose, a naturally occurring five-carbon
monosaccharide, where the carbon atom at the third position (C3) is replaced with its stable,
non-radioactive isotope, carbon-13 (33C). This isotopic labeling makes D-Ribose-13C-3 an
invaluable tracer for elucidating metabolic pathways and quantifying the flux of metabolites
through various cellular processes. Its primary application lies in metabolic flux analysis (MFA),
a powerful technique used to measure the rates of intracellular reactions.[1][2]

The introduction of the 13C label at a specific position allows researchers to track the fate of the
ribose molecule as it is metabolized. By using analytical techniques such as mass spectrometry
(MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution of the 13C label in
downstream metabolites can be determined, providing a quantitative map of metabolic activity.

[3]14]

Chemical Structure and Properties

The chemical structure of D-Ribose-13C-3 is identical to that of D-Ribose, with the exception of
the isotopic substitution at the C3 position. In its open-chain form, it is an aldopentose, and in
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agueous solution, it predominantly exists in cyclic furanose and pyranose forms.

Chemical Structure

Below is a two-dimensional representation of the open-chain (aldehyde) form of D-Ribose-
13C-3, highlighting the position of the 13C label.

Caption: Linear form of D-Ribose-13C-3 with the 13C label at the C3 position.

Physicochemical Data

The key physicochemical properties of D-Ribose-13C-3 are summarized in the table below.
These properties are essential for its application in experimental settings, including the
preparation of stock solutions and its use in cell culture media.

Property Value Reference(s)
Chemical Formula 13CC4H1005

Molecular Weight 151.12 g/mol [5]

CAS Number 211947-12-5

Appearance White solid

Isotopic Purity Typically >98% [61[7]
Chemical Purity Typically =98% [5]

Solubility Soluble in water

Applications in Metabolic Research

The primary application of D-Ribose-13C-3 is as a tracer in 13C-Metabolic Flux Analysis (*3C-
MFA) to investigate the pentose phosphate pathway and its connections to other central carbon
metabolism pathways like glycolysis.

Tracing the Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for
generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and
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for producing precursors for nucleotide biosynthesis, including ribose-5-phosphate.

When cells are supplied with D-Ribose-13C-3, the labeled ribose can enter the non-oxidative
branch of the PPP. The enzymes transketolase and transaldolase then catalyze a series of
carbon-shuffling reactions, leading to the redistribution of the 3C label from the C3 position of
ribose into various intermediates of the PPP and glycolysis, such as fructose-6-phosphate and
glyceraldehyde-3-phosphate. By analyzing the isotopic enrichment and the specific positions of
the 13C label in these metabolites, researchers can deduce the relative activities of the different
enzymes in the pathway and quantify the metabolic fluxes.
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Caption: Metabolic fate of D-Ribose-13C-3 in the non-oxidative Pentose Phosphate Pathway.

Experimental Protocols
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The following sections outline a general workflow and specific methodologies for conducting a
13C-metabolic flux analysis experiment using D-Ribose-13C-3.

General Experimental Workflow

A typical 3C-MFA experiment involves several key stages, from cell culture to data analysis.
The workflow is designed to ensure accurate and reproducible measurement of isotopic
labeling patterns in metabolites.[8][9]
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Caption: General workflow for a 133C-Metabolic Flux Analysis experiment.

Detailed Methodologies

e Cell Culture: Culture the cells of interest in a chemically defined medium to ensure that all
carbon sources are known. Grow the cells under controlled conditions (e.g., in a chemostat
for microorganisms or a well-controlled incubator for mammalian cells) to achieve a
metabolic steady state.[10]

¢ Introduction of Labeled Substrate: Replace the standard medium with a medium containing
D-Ribose-13C-3 as the sole or a major carbon source. The concentration of the labeled
substrate should be optimized for the specific cell type and experimental goals.

 |sotopic Steady State: Continue the culture in the labeling medium until an isotopic steady
state is reached. This is the point at which the isotopic enrichment of intracellular metabolites
becomes constant. The time to reach isotopic steady state varies depending on the organism
and its metabolic rates.

e Quenching: Rapidly quench metabolic activity to prevent further changes in metabolite levels
and isotopic labeling. For suspension cultures, this is often achieved by rapidly mixing the
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cell suspension with a cold solvent, such as methanol at -20°C. For adherent cells, the
medium is aspirated, and the cells are washed with a cold buffer before adding a quenching
solution.

o Extraction: Extract the intracellular metabolites using a suitable solvent system, such as a
mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and
proteins.

e For GC-MS Analysis:

o Hydrolysis (for RNA-ribose): To analyze the isotopic labeling of ribose incorporated into
RNA, the RNA must first be hydrolyzed to its constituent ribonucleosides or ribose. This is
typically done by acid hydrolysis.[1]

o Derivatization: The extracted metabolites, which are often non-volatile, must be chemically
modified to make them volatile for GC-MS analysis. A common derivatization method is
silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide
(MTBSTFA).[9]

e For NMR Analysis:

o The extracted polar metabolites are typically lyophilized and then redissolved in a suitable
deuterated solvent (e.g., D20) for NMR analysis.

Analytical Methods

GC-MS is a widely used technique for 13C-MFA. It separates the derivatized metabolites by gas
chromatography, and then the mass spectrometer detects the mass-to-charge ratio of the
fragments of these metabolites. The incorporation of 13C results in a mass shift in the
fragments, allowing for the determination of the mass isotopomer distribution.[11][12]

NMR spectroscopy provides detailed information about the specific positions of 13C atoms
within a molecule. While generally less sensitive than MS, NMR can distinguish between
positional isomers, which can be crucial for resolving certain metabolic fluxes. Techniques like
1D and 2D 3C NMR are used to analyze the isotopic enrichment at specific carbon positions.
[4][13][14]
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Data Analysis and Interpretation

The raw data from MS or NMR analysis consists of isotopomer distributions for various
metabolites. This data is then used in computational models to estimate the intracellular
metabolic fluxes.

» Correction for Natural Abundance: The measured isotopomer distributions must be corrected
for the natural abundance of 13C (approximately 1.1%).

» Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed.
This model defines the relationships between metabolites and reactions.

» Flux Estimation: Software packages such as INCA or Metran are used to estimate the
metabolic fluxes by minimizing the difference between the experimentally measured
isotopomer distributions and the distributions predicted by the metabolic model for a given
set of fluxes.[8]

» Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit of the
model and to determine the confidence intervals for the estimated fluxes.

Conclusion

D-Ribose-13C-3 is a powerful tool for researchers and professionals in the fields of metabolic
engineering, drug discovery, and biomedical research. Its use in 3C-metabolic flux analysis
provides unparalleled insights into the intricate workings of central carbon metabolism,
particularly the pentose phosphate pathway. By following rigorous experimental protocols and
employing sophisticated data analysis techniques, D-Ribose-13C-3 can be used to generate
high-resolution maps of metabolic fluxes, thereby advancing our understanding of cellular
physiology in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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